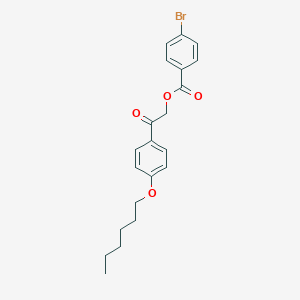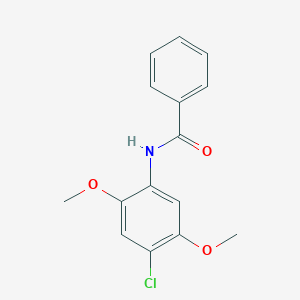
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, fungi, and bacteria. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to inhibit the activity of enzymes such as chitinase, which is essential for the growth of fungi. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been found to inhibit the activity of proteins such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to induce apoptosis, which is a programmed cell death process. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In fungi and bacteria, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to inhibit the synthesis of cell walls, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its high potency and specificity. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit high selectivity towards cancer cells, fungi, and bacteria, making it a promising candidate for drug development. Another advantage of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is its low toxicity towards normal cells, which reduces the risk of side effects.
However, one of the limitations of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost of synthesis, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine at the molecular level, which can provide insights into its potential applications in medicine, agriculture, and material science. Additionally, the development of novel formulations of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine that can improve its solubility and bioavailability can enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluoroaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine as a yellow crystalline solid. The yield of the synthesis process depends on various factors such as the reaction time, temperature, and the concentration of the reactants.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to inhibit the growth of various pathogenic fungi and bacteria such as Candida albicans and Staphylococcus aureus.
In agriculture, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been studied for its potential use as a fungicide and insecticide. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to be effective against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been shown to exhibit insecticidal properties against various insect pests such as the cotton bollworm and the diamondback moth.
In material science, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs). N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to exhibit good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
Propriétés
Nom du produit |
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine |
|---|---|
Formule moléculaire |
C13H8Cl2FN |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-8H |
Clé InChI |
VZXFXPRRAFAHIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)



![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)



